ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve studying the molecular structure of the compound, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. This could include reactions with other chemicals, its behavior under different conditions (such as heat or light), and any products formed during these reactions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. These properties can give important information about how the compound behaves under different conditions.Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Pyrazolo-Benzodiazepines : Ethyl 3(5)-formylpyrazole-5(3)-carboxylate is utilized as a starting material for synthesizing pyrazolo[5,1-c][1,4]benzodiazepines. These compounds are aza analogs of the antitumor antibiotic antramycin (Melani, Cecchi, & Filacchioni, 1984).
Synthesis of Anticancer Compounds : Ethyl 1-aryl-4-(2-bromoacetyl)-5-methyl-1H-pyrazolocarboxylates are used to synthesize anticancer compounds like 2-Aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepines and others, exhibiting moderate activity against cancer cells (Chaban et al., 2020).
Synthesis of Azulene Derivatives : Ethyl 1,2-diaminoazulene-3-carboxylate reactions lead to azulene derivatives condensed with nitrogen-containing heterocycles, such as imidazole, triazole, and pyrazine rings (Nozoe, Asao, & Kobayashi, 1973).
Medicinal Chemistry and Anticancer Research
- Aminoethanol Derivatives Against Lung Cancer : Novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives with potential anticancer activity against lung cancer cells have been developed (Shen et al., 2012).
Miscellaneous Applications
Synthesis of Complexes with Transition Metal Ions : Ethyl-5(3)-methylpyrazole-3(5)-carboxylate derivatives are used for coordination with transition metal ions, leading to the formation of complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).
Synthesis of Crown Ether Analogues : Mono-o-azidobenzoyl derivatives of glycols undergo photolysis, yielding compounds like 2-methoxy-3H-azepine-3-carboxylates, which have applications in synthesizing crown ether analogues (Azadi-Ardakani et al., 1985).
Colorimetric Chemosensors for Metal Ions : Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) is used as a colorimetric chemosensor for metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).
Safety And Hazards
This would involve studying any safety concerns or hazards associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.
Future Directions
This would involve discussing potential future research directions for the compound. This could include potential applications, further studies to understand its properties, or modifications that could be made to improve its properties.
I hope this general information is helpful. For more specific information about “ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate”, I would recommend consulting scientific literature or a chemistry professional.
properties
IUPAC Name |
ethyl 3-(azepan-1-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-3-27-20(24)18-15-22(14-17-11-7-6-10-16(17)2)21-19(18)28(25,26)23-12-8-4-5-9-13-23/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLIWFIFWGUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate |
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